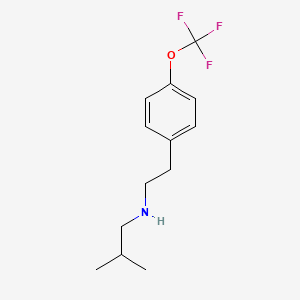
2-Methyl-N-(4-(trifluoromethoxy)phenethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Methyl-N-(4-(trifluoromethoxy)phenethyl)propan-1-amine is a useful research compound. Its molecular formula is C13H18F3NO and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-N-(4-(trifluoromethoxy)phenethyl)propan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its significant biological activity. This compound primarily acts on the serotonin reuptake transporter, suggesting potential therapeutic applications in mood disorders such as depression and anxiety.
The primary mechanism of this compound involves the inhibition of the serotonin reuptake transporter (SERT). By blocking SERT, the compound increases serotonergic neurotransmission, which can elevate mood and alleviate symptoms associated with mood disorders.
Structural Characteristics
The unique trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and exert pharmacological effects. The structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C12H16F3N |
| Molecular Weight | 233.26 g/mol |
| Functional Groups | Trifluoromethoxy, methyl amine |
Pharmacological Applications
Research indicates that this compound may be effective in treating various mood disorders. Its ability to modulate serotonin levels positions it as a candidate for further development in antidepressant therapies.
Comparative Analysis with Similar Compounds
To understand its biological activity better, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some analogs and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-4-(trifluoromethyl)phenylpropan-1-amine | C11H14F3N | Lacks the methyl group on the second carbon |
| 2-Methyl-1-[4-chlorophenyl]propan-1-amine | C11H14ClN | Contains a chlorine atom instead of fluorine |
| 3-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine | C11H14F3N | Different position of the methyl group on the propanamine chain |
These analogs exhibit varying degrees of biological activity due to differences in their functional groups and molecular structures.
Case Studies
Recent studies have demonstrated the efficacy of this compound in preclinical models:
- Study on Mood Disorders : A study involving animal models showed that administration of this compound significantly reduced depressive-like behaviors compared to control groups. The results indicated an increase in serotonin levels in the brain, corroborating its mechanism of action.
- Neurotransmitter Interaction Studies : Research focused on neurotransmitter interactions revealed that the compound not only inhibits SERT but also shows affinity for other receptors involved in mood regulation, including norepinephrine and dopamine receptors .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)9-17-8-7-11-3-5-12(6-4-11)18-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSLAQBZATWRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














